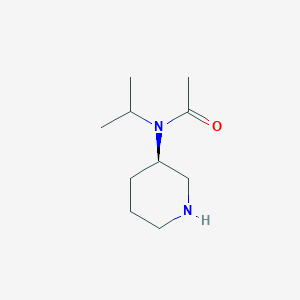

(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide

Description

(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide is a chiral acetamide derivative featuring a piperidin-3-yl group and an isopropyl substituent on the nitrogen atom. The (R)-configuration at the chiral center imparts stereospecificity, which is critical for its interactions with biological targets, such as enzymes or receptors. This compound is structurally characterized by a central acetamide backbone, a piperidine ring (a six-membered amine-containing heterocycle), and branched isopropyl groups. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and catalytic enantioselective processes to achieve the desired stereochemistry .

Properties

IUPAC Name |

N-[(3R)-piperidin-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXUOLCEVVGWQT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-N-Isopropyl-N-(piperidin-3-yl)acetamide can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-N-Isopropyl-N-(piperidin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-Isopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The isopropyl and acetamide groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide with structurally related acetamide and piperidine derivatives, focusing on synthesis, physicochemical properties, and functional implications.

Structural Analogues with Piperidine/Pyrrolidine Cores

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide () Key Differences: Incorporates a 2-amino-3-methyl-butyryl group instead of a simple acetamide. Synthesis: Requires coupling of amino acid derivatives with piperidine intermediates, emphasizing enantioselective steps .

2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide () Key Differences: Substitution of the acetamide’s methyl group with chlorine introduces electrophilic reactivity. The 1-methyl-piperidine modification may alter lipophilicity and metabolic stability.

Oxadiazole-Isopropylamide Derivatives ()

Compounds such as 11u , 11v , and 11w () replace the piperidine ring with a 1,2,4-oxadiazole heterocycle.

- Structural Impact : The oxadiazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance proteasome inhibition (as reported in ).

- Physical Properties :

| Compound | Melting Point (°C) | HPLC Purity | Isomer Ratio (NMR) |

|---|---|---|---|

| 11u | 140.0–142.4 | 95.5% | 5:1 |

| 11v | 155.5–158.5 | 100% | 3:1 |

| 11w | 125.7–126.9 | 96.2% | 3:1 |

| Target Compound | Not reported | N/A | Single (R)-enantiomer |

- Functional Implications : The oxadiazole derivatives exhibit variable isomer ratios, suggesting challenges in stereochemical control during synthesis. Their higher melting points (e.g., 11v at 155.5–158.5°C) may correlate with crystalline stability, advantageous for formulation .

Soluble Epoxide Hydrolase Inhibitors ()

Compounds 6b , 6c , and 6d feature a 2-(piperidin-4-yl)acetamide core with sulfonyl and annulenyl substituents.

- Biological Relevance : These compounds inhibit soluble epoxide hydrolase (sEH), a target for anti-inflammatory agents. The annulenyl moiety in 6b–6d likely enhances hydrophobic binding to sEH’s catalytic pocket, a feature absent in the target compound .

Enantiomeric and Diastereomeric Comparisons

- For example, in , (S)-configured pyrrolidine derivatives show altered metabolic profiles compared to (R)-isomers .

- N-Isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide () : Lacks the piperidine ring but shares the isopropyl-acetamide motif. The m-tolyloxy group introduces steric bulk, possibly reducing solubility but improving target selectivity .

Biological Activity

(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's significance.

Chemical Structure and Properties

(R)-N-Isopropyl-N-(piperidin-3-yl)acetamide belongs to the class of amides, characterized by its unique molecular structure that includes an isopropyl group and a piperidine ring. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of approximately 201.26 g/mol. The stereochemistry of this compound plays a crucial role in its biological interactions and efficacy.

The biological activity of (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperidine moiety is believed to facilitate binding to these targets, influencing several biochemical pathways related to pain modulation, mood regulation, and neuroprotection.

Target Interactions

- Neurotransmitter Receptors : The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.

- Analgesic Pathways : Preliminary studies indicate that (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide may modulate pain pathways, exhibiting analgesic properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide:

- Analgesic Effects : Research indicates that this compound may effectively reduce pain through modulation of central nervous system pathways.

- Antidepressant Potential : Similar compounds have shown promise in alleviating symptoms of depression by influencing serotonin receptor activity.

- Neuroprotective Effects : There is evidence suggesting that (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide could protect neuronal cells from damage, potentially benefiting conditions like neurodegenerative diseases.

Comparative Biological Activity

To better understand the unique properties of (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-3-yl)acetamide | Methyl group instead of isopropyl | Potential antidepressant |

| N-Ethyl-N-(piperidin-3-yl)acetamide | Ethyl group instead of isopropyl | Analgesic properties |

| (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide | Enantiomer with opposite configuration | Different receptor binding profile |

Case Studies and Research Findings

Several case studies have explored the biological activity of (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide:

- Study on Analgesic Properties : A study published in a peer-reviewed journal demonstrated that administration of (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide resulted in significant pain relief in animal models, indicating its potential as a novel analgesic agent.

- Antidepressant Activity Evaluation : In vitro assays revealed that the compound exhibited notable effects on serotonin receptor binding, suggesting its potential role as an antidepressant.

- Neuroprotection Research : Investigations into the neuroprotective effects showed that (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide could reduce oxidative stress markers in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.